molecular formula C9H11NS B1294794 2,3,4,5-Tetrahydro-1,5-benzothiazepine CAS No. 40358-33-6

2,3,4,5-Tetrahydro-1,5-benzothiazepine

Cat. No. B1294794
CAS RN: 40358-33-6
M. Wt: 165.26 g/mol
InChI Key: XSLBWZNMWUEVMS-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,5-benzothiazepine is a chemical compound with the molecular formula C9H11NS . It is a powder at room temperature .


Synthesis Analysis

A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds are then converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrahydro-1,5-benzothiazepine is represented by the InChI code: 1S/C9H11NS/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2 .


Physical And Chemical Properties Analysis

2,3,4,5-Tetrahydro-1,5-benzothiazepine is a powder at room temperature . It has a molecular weight of 165.26 .

Scientific Research Applications

Enantioselective Synthesis

2,3,4,5-Tetrahydro-1,5-benzothiazepine compounds have been utilized in the field of medicinal chemistry, particularly in enantioselective synthesis. One study describes a method to synthesize these compounds in enantioenriched form, a significant advancement given their relevance in medicinal chemistry. This process involves catalytic asymmetric sulfa-Michael addition followed by intramolecular reductive amination, yielding moderate to good yields and enantioselectivities (Corti et al., 2017).

Synthesis and Pharmacological Evaluation

Research from 1996 evaluated the pharmacological effects of 2,3,4,5-tetrahydro-1,5-benzothiazepine analogs. This study focused on their intracellular Ca2+ inhibitory effects, using isolated rabbit arteries as a model. The findings indicated that certain derivatives exhibited potent inhibitory actions, suggesting potential therapeutic applications (Ueyama et al., 1996).

Antifungal Activity

A 2020 study synthesized 1,5-benzothiazepines containing 1,2,3-triazole and evaluated their antifungal activity. Some compounds in this study showed high inhibitory effects against fungi, particularly Cryptococcus neoformans. This research provides insights into the potential use of these compounds in developing antifungal agents (Wang et al., 2020).

Molecular Conformation and Aggregation

Another area of research involves the study of molecular conformation and supramolecular aggregation of 2,3,4,5-tetrahydro-1,5-benzothiazepines. A study in 2004 examined the crystal structures of several such compounds, revealing insights into their molecular conformations and how they aggregate in different formations, which is crucial for understanding their chemical and physical properties (Muthukumar et al., 2004).

properties

IUPAC Name

2,3,4,5-tetrahydro-1,5-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLBWZNMWUEVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275921
Record name 2,3,4,5-tetrahydro-1,5-benzothiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1,5-benzothiazepine

CAS RN

40358-33-6
Record name 2,3,4,5-tetrahydro-1,5-benzothiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1,5-benzothiazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1,5-benzothiazepine
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2,3,4,5-Tetrahydro-1,5-benzothiazepine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,3,4,5-Tetrahydro-1,5-benzothiazepine

Citations

For This Compound
100
Citations
Y INADA, I Katsumi, K KAMIYA, H SUGIHARA… - Japanese journal of …, 1988 - Elsevier
The synthetic design and the biological activities of structurally new angiotensin converting enzyme (ACE) inhibitors, (R)-3-amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic …
Number of citations: 30 www.sciencedirect.com
Y INADA, M TANABE, I Katsumi, H SUGIHARA… - Japanese journal of …, 1988 - Elsevier
CV-5975, (R)-3-[(S)-1-carboxy-5-(4-piperidyl)pentyl]amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid, was found to inhibit rabbit lung angiotensin converting enzyme (…
Number of citations: 15 www.sciencedirect.com
F Ansari, C Fedorchuk, M Parvez… - … Section E: Structure …, 2002 - scripts.iucr.org
The crystal structure of the title compound is composed of diastereomers of 4-(2-hydroxyphenyl)-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepine, C21H19NOS, that are cocrystallized. …
Number of citations: 5 scripts.iucr.org
T Kanagasabapathy, P Krishnaswamy… - … Section C: Crystal …, 2009 - scripts.iucr.org
(IUCr) rac-5-Diphenylacetyl-2,2,4-trimethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine and rac-5-formyl-2,2,4-trimethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine Journal logo Acta …
Number of citations: 1 scripts.iucr.org
N Ueyama, S Wakabayashi… - Chemical and …, 1997 - jstage.jst.go.jp
KT-362 (5-[3—[2-(3, 4-Dimethoxyphenyl) ethyl] aminopropionyl]-2, 3, 4, 5-tetrahydro-l, 5-benzothiazepine fumarate) is an intracellular Ca2+ antagonist. The compound obtained by …
Number of citations: 5 www.jstage.jst.go.jp
Y INADA, M TANABE, K KAWAZOE… - The Japanese Journal …, 1988 - jstage.jst.go.jp
The antihypertensive activity of a new angiotensin converting enzyme (ACE) inhibitor, CV-5975,(R)-3-[(S)-1-carboxy-5-(4-piperidyl) pentyl] amino-4 oxo-2, 3, 4, 5-tetrahydro-1, 5-…
Number of citations: 19 www.jstage.jst.go.jp
K ITOH, M KORI, Y INADA, K NISHIKAWA… - Chemical and …, 1986 - jstage.jst.go.jp
A series of (R)-3-amino-4—oxo-2, 3, 4, 5-tetrahydro-l, S-benzothiazepine-5-acetic acids (8) and (S)-3-amino-4-oxo-2, 3, 4, 5-tetrahydro-l, 5-benzoxazepine-5-acetic acids (9) having an (…
Number of citations: 5 www.jstage.jst.go.jp
JB Bariwal, KD Upadhyay, AT Manvar… - European journal of …, 2008 - Elsevier
1,5-Benzothiazepine and 1,5-benzodiazipine are the two main seven-membered heterocyclic ring systems reported for their cardiac and psychotherapeutic activities. Successful …
Number of citations: 217 www.sciencedirect.com
R Kaur, K Singh, R Singh - Chem. Biol. Lett, 2016 - researchgate.net
5-Benzothiazepine nucleus is present in a number of clinically used drugs such as diltiazem, clentiazem, thiazesim, quetiapine, and clothiapine. 1, 5-Benzothiazepine can be easily …
Number of citations: 24 www.researchgate.net
S Shibata, S Wakabayashi, N Satake, RK Hester… - … of Pharmacology and …, 1987 - ASPET
In rabbit aorta, pretreatment with KT-362 (KT; 10(-6) and 10(-5) M) inhibited contractile responses to norepinephrine (NE; 3 X 10(-9)-10(-5) M) and methoxamine (10(-7)-10(-4) M) but …
Number of citations: 36 jpet.aspetjournals.org

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